molecular formula C16H21N5O3S B12888598 2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate CAS No. 308095-79-6

2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate

Cat. No.: B12888598
CAS No.: 308095-79-6
M. Wt: 363.4 g/mol
InChI Key: OVQLUXIXIDTPBD-UHFFFAOYSA-M
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Description

2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is further modified with amino, ethyl, and methyl groups. The compound is often used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in a short reaction time. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The use of microwave irradiation in industrial settings can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino, ethyl, and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate is unique due to its specific combination of functional groups and its triazolopyrimidine core structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

308095-79-6

Molecular Formula

C16H21N5O3S

Molecular Weight

363.4 g/mol

IUPAC Name

3-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-amine;4-methylbenzenesulfonate

InChI

InChI=1S/C9H14N5.C7H8O3S/c1-4-13-8(10)12-14-7(3)5-6(2)11-9(13)14;1-6-2-4-7(5-3-6)11(8,9)10/h5H,4H2,1-3H3,(H2,10,12);2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

OVQLUXIXIDTPBD-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C2N=C(C=C(N2N=C1N)C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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